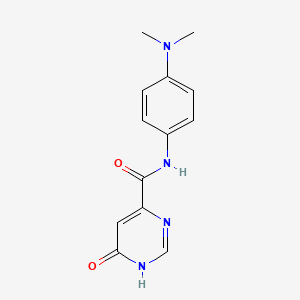
N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a dimethylamino functional group attached to a phenyl group, which could potentially contribute to its reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound, as with any organic compound, would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrimidine ring and the dimethylamino group would likely have significant effects on its structure and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its exact structure and the conditions under which it is used. The dimethylamino group could potentially make it a nucleophile, allowing it to participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of functional groups, and the nature of its chemical bonds .科学的研究の応用
Synthesis and Chemical Properties
- The reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles has been used to synthesize esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids. These compounds are important intermediates for further chemical transformations, offering a versatile approach to synthesize pyrimidine derivatives with potential biological activities (Schenone et al., 1990).
Antimicrobial Applications
- A series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids were synthesized and evaluated for their antimicrobial activity. These compounds demonstrated significant to moderate antibacterial activity and promising antifungal activity, highlighting the potential of pyrimidine derivatives in developing new antimicrobial agents (Shastri & Post, 2019).
Applications in Heterocyclic Synthesis
- Enaminonitriles have been utilized in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, showcasing the utility of these compounds in constructing complex heterocyclic systems with potential applications in drug development and material science (Fadda et al., 2012).
Biological Monitoring
- Metabolites of pirimicarb, a compound structurally related to the query compound, have been identified in human urine, demonstrating the potential of pyrimidine derivatives for biological monitoring and environmental health studies (Hardt et al., 1999).
Anticancer Research
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research underscores the therapeutic potential of pyrimidine derivatives in oncology and inflammation-related disorders (Rahmouni et al., 2016).
作用機序
Target of Action
The primary target of N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide is Histone deacetylase 8 . Histone deacetylases (HDACs) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.
Mode of Action
The compound interacts with its target, Histone deacetylase 8, by inhibiting its activity . This inhibition prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This relaxation allows for increased gene expression.
Biochemical Pathways
The inhibition of Histone deacetylase 8 affects the histone acetylation-deacetylation pathway . This pathway is crucial for the regulation of gene expression. By inhibiting Histone deacetylase 8, the compound increases the acetylation of histones, leading to a more relaxed chromatin structure and increased gene expression.
Result of Action
The result of the compound’s action is an increase in gene expression due to the inhibition of Histone deacetylase 8 . This can have various effects at the molecular and cellular level, depending on the specific genes that are upregulated.
Safety and Hazards
特性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-17(2)10-5-3-9(4-6-10)16-13(19)11-7-12(18)15-8-14-11/h3-8H,1-2H3,(H,16,19)(H,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOJAXLIAORQRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
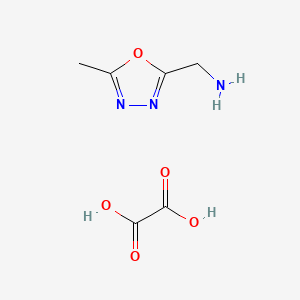
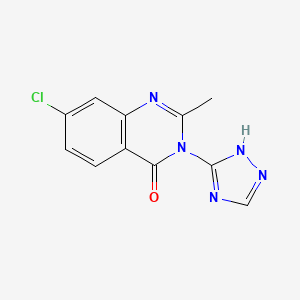
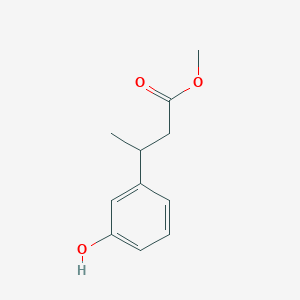
![3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2372302.png)
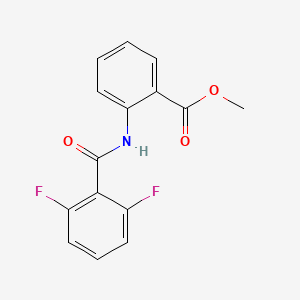
![2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2372305.png)
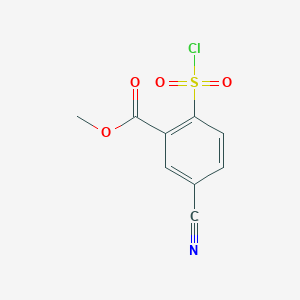



![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2372312.png)
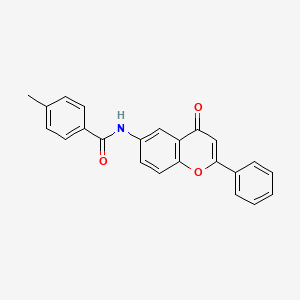

![(Z)-ethyl 4-(((3,4-dimethoxyphenethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2372316.png)
